molecular formula C29H46N2O6 B12344849 Z-D-Glu-OtBuDCHA

Z-D-Glu-OtBuDCHA

Cat. No.: B12344849
M. Wt: 518.7 g/mol
InChI Key: POQMGEMMYVJQOK-BTQNPOSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Glu-OtBuDCHA typically involves the esterification of D-glutamic acid with tert-butyl alcohol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in an appropriate solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Z-D-Glu-OtBuDCHA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of Z-D-Glu-OtBuDCHA involves its role as a protecting group. It binds to the carboxyl group of glutamic acid, preventing it from participating in unwanted reactions. This allows for selective reactions to occur at other functional groups. The compound’s molecular targets include enzymes and proteins that interact with glutamic acid residues .

Properties

Molecular Formula

C29H46N2O6

Molecular Weight

518.7 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(4R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C17H23NO6.C12H23N/c1-17(2,3)24-15(21)13(9-10-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20);11-13H,1-10H2/t13-;/m1./s1

InChI Key

POQMGEMMYVJQOK-BTQNPOSSSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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